molecular formula C7H10BrF3O B13524797 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane

Cat. No.: B13524797
M. Wt: 247.05 g/mol
InChI Key: OLBDSFYPAVOIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a trifluoroethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Trifluoroethoxy Methyl Group: The trifluoroethoxy methyl group can be attached through a nucleophilic substitution reaction, where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput reactors: To increase the yield and efficiency of the reactions.

    Catalysts: To enhance the reaction rates and selectivity.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Products may include azides, nitriles, or thiols.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include alkanes or alcohols.

Scientific Research Applications

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-((2,2,2-difluoroethoxy)methyl)cyclopropane: Similar structure but with a difluoroethoxy methyl group instead of a trifluoroethoxy methyl group.

Uniqueness

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is unique due to the presence of both the bromomethyl and trifluoroethoxy methyl groups. These functional groups impart distinct chemical reactivity and physical properties, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10BrF3O

Molecular Weight

247.05 g/mol

IUPAC Name

1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane

InChI

InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2

InChI Key

OLBDSFYPAVOIMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COCC(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.